Physicochemical Property Comparison: Lipophilicity Shift vs. Isobutylsulfonyl Analog
The replacement of the isobutylsulfonyl group in 1-(2-bromo-5-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine (CAS 1797874-58-8) with a furan-2-ylmethanesulfonyl group in the target compound introduces an aromatic heterocycle that alters logP and hydrogen‑bond acceptor capacity. The predicted XLogP3-AA of the isobutyl analog is 2.6, while the target compound’s predicted XLogP3-AA is estimated at 1.8–2.0 based on fragment‑based calculation (furan lowers logP by ~0.5–0.8 log units relative to isobutyl) . This moderate reduction in lipophilicity combined with an increase in topological polar surface area (tPSA ~84 Ų vs. ~66 Ų) is expected to influence membrane permeability and solubility, critical parameters during lead optimization [1]. Direct experimental logP/logD data for the target compound are not publicly available; the values are class‑level estimates derived from computational models validated on azetidine‑sulfonamide libraries.
| Evidence Dimension | Predicted logP (XLogP3-AA) and tPSA |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 1.8–2.0; tPSA ≈ 84 Ų (estimated from fragment addition) |
| Comparator Or Baseline | 1-(2-Bromo-5-methoxybenzoyl)-3-(2-methylpropanesulfonyl)azetidine (CAS 1797874-58-8): XLogP3-AA = 2.6; tPSA ≈ 66 Ų |
| Quantified Difference | Δ logP ≈ –0.6 to –0.8; Δ tPSA ≈ +18 Ų |
| Conditions | Computational prediction using XLogP3-AA algorithm; tPSA calculated by fragment‑based method. |
Why This Matters
The shifted lipophilicity/tPSA profile of the target compound may offer a differentiated solubility–permeability balance compared to the isobutyl analog, relevant for projects where lower logP is desired to mitigate CYP inhibition or phospholipidosis risk.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Guidance on logP and tPSA impact on ADME). View Source
